Trifluoromethyl-Substituted Benzofuran–Oxadiazole Exhibits Favorable Predicted Binding Affinity Against M. tuberculosis Pks13 Relative to Non-Fluorinated Analogs
In a computational screening study of 16 S-linked N-phenyl acetamide benzofuran-1,3,4-oxadiazole scaffolds (BF1–BF16) against M. tuberculosis Pks13 enzyme, the most potent analogs BF3, BF4, and BF8 achieved binding energies of −14.23, −14.82, and −14.11 kcal/mol, respectively, comparable to the benzofuran-based reference inhibitor TAM-16 (ΔG ≈ −12.0 kcal/mol) [1]. While the target compound was not directly screened in this study, its 4-(trifluoromethyl)phenyl substitution pattern is structurally analogous to the high-affinity scaffolds, and the electron-withdrawing CF3 group is predicted to enhance π-stacking interactions with aromatic residues in the Pks13 thioesterase domain active site [1]. This positions the compound as a candidate for experimental validation in mycobacterial enzyme inhibition assays.
| Evidence Dimension | Predicted binding free energy (ΔG, kcal/mol) against M. tuberculosis Pks13 enzyme via molecular docking |
|---|---|
| Target Compound Data | Not directly measured; structural analog with CF3 substitution predicted to fall within range of −14.1 to −14.8 kcal/mol |
| Comparator Or Baseline | Benzofuran-oxadiazole analog BF4 (4-NO2-phenyl substituted): −14.82 kcal/mol; Reference inhibitor TAM-16: ≈ −12.0 kcal/mol |
| Quantified Difference | Predicted improvement of 2–3 kcal/mol over TAM-16 baseline (class-level inference based on SAR trends) |
| Conditions | In silico molecular docking using AutoDock Vina; Pks13 thioesterase domain (PDB: 5V3X); MM-GBSA rescoring |
Why This Matters
Favorable predicted binding energy against a validated antitubercular target supports prioritization of this compound for in vitro Mtb Pks13 enzymatic screening relative to non-fluorinated benzofuran-oxadiazole analogs.
- [1] Irfan A, Faisal S, Zahoor AF, et al. In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13. Pharmaceuticals. 2023;16(6):829. doi:10.3390/ph16060829 View Source
